N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N3O2 and its molecular weight is 398.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The chemical compound has been studied primarily for its synthesis methods and potential biological activities. Although direct studies on N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were not found, research on similar heterocyclic compounds provides insight into the possible applications and methodologies that might apply to this compound as well.
Heterocyclic Synthesis : Research involving the synthesis of heterocyclic compounds with thiophene-2-carboxamide and similar structures has shown potential in the development of new antibiotic and antibacterial drugs. These studies explore various reactions to produce compounds with significant biological activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Chemical Reactions and Derivatives : The synthesis of nitrile and non-nitrile pyridine products from reactions involving cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate highlights the versatility of these compounds. This research could inform the synthesis and functionalization of similar dihydropyridine derivatives, leading to compounds with varied biological and chemical properties (O'callaghan et al., 1999).
Fluorescence Properties : Studies on the domino synthesis and fluorescence properties of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and related compounds have explored their potential in developing fluorescent materials. The non-catalytic conversion of these compounds in the presence of water to form fluorescent derivatives indicates their applicability in materials science and chemical sensing technologies (Ershov et al., 2015).
Electrophilic Amination : The electrophilic amination of carbanions using N-carboxamido oxaziridines, with derivatives such as the 3-(2-cyanophenyl)-variant, demonstrates a method for introducing amino groups into heterocyclic frameworks. This process can be crucial for synthesizing compounds with potential medicinal and biological applications (Armstrong et al., 2000).
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-15-8-7-14(17(22)10-15)12-25-9-3-5-16(20(25)27)19(26)24-18-6-2-1-4-13(18)11-23/h1-10H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEQUAXZSIGHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.